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molecular formula C5H3ClN2O3 B2496777 5-Chloro-2-nitropyridin-3-ol CAS No. 936247-35-7

5-Chloro-2-nitropyridin-3-ol

Cat. No. B2496777
M. Wt: 174.54
InChI Key: XRSYKYYBXLVPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420642B2

Procedure details

5-Chloro-3-pyridinol (15.3 mmol) is dissolved in concentrated H2SO4 (15 ml). At 5° C. concentrated nitric acid (0.9 ml) is added. The reaction mixture is allowed to warm to room temperature over 6 days. The reaction solution is pored onto ice (50 ml) and diluted with water (200 ml). The precipitate is filtered, washed with water and dried at 40° C. in vacuo. 5-Chloro-2-nitro-pyridine-3-ol is obtained as yellow powder; mp. 97°; LC-MS (method B): 1.35 min, 175.1 (M+H+).
Quantity
15.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.[N+:9]([O-])([OH:11])=[O:10]>OS(O)(=O)=O.O>[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[C:5]([N+:9]([O-:11])=[O:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
15.3 mmol
Type
reactant
Smiles
ClC=1C=C(C=NC1)O
Name
Quantity
15 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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